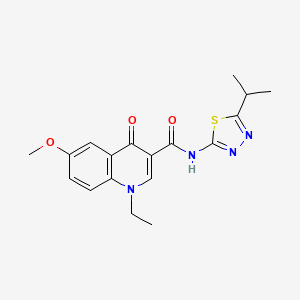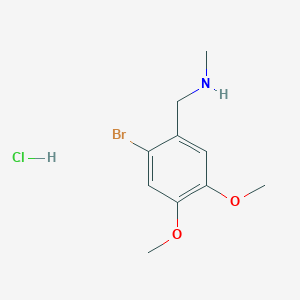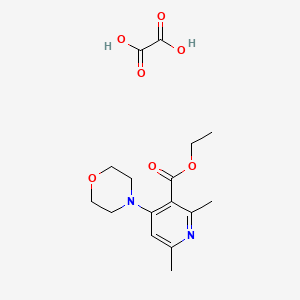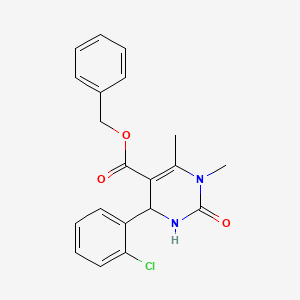
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the amide class of compounds and has been found to have a number of interesting properties that make it useful for a variety of applications. In
Applications De Recherche Scientifique
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of potential scientific research applications. It has been studied as a potential inhibitor of enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems, due to its unique spectroscopic properties. Additionally, this compound has been studied for its potential use in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have a variety of effects on cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as histone deacetylases. This can be useful for studying the role of these enzymes in various cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which can be useful for studying the mechanisms of cell death in cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain types of studies.
Orientations Futures
There are a number of potential future directions for research on N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is the development of new inhibitors of histone deacetylases, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential effects on cellular processes. Finally, there is potential for the development of new imaging probes based on the unique spectroscopic properties of this compound.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide involves the condensation of 4-ethylbenzoyl chloride with tetrahydro-2-furanmethanamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography. This synthesis method has been optimized to provide high yields of pure product and has been used successfully in many research studies.
Propriétés
IUPAC Name |
N'-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-11-5-7-12(8-6-11)17-15(19)14(18)16-10-13-4-3-9-20-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVLJIBDAQWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)


